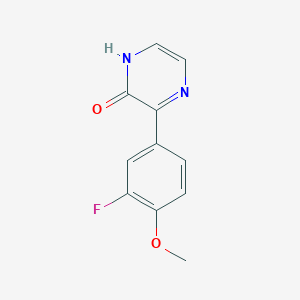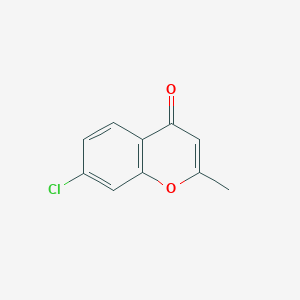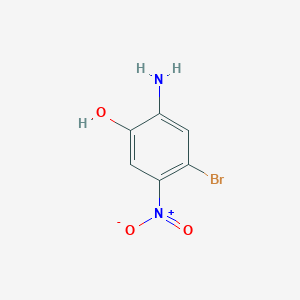![molecular formula C10H12ClF3Si B13689018 [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a trimethylsilane group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. One common method involves the use of bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trifluoromethyl group can participate in nucleophilic addition reactions, particularly with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted phenyl derivatives, while addition reactions with carbonyl compounds can produce trifluoromethylated alcohols.
科学的研究の応用
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for compounds that require trifluoromethylation for enhanced pharmacokinetic properties.
作用機序
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane involves its ability to act as a nucleophilic reagent. The trimethylsilane group can stabilize negative charges, making the compound an effective nucleophile in various reactions. The trifluoromethyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in the presence of an isocyanate group instead of a trimethylsilane group.
(Trifluoromethyl)trimethylsilane: This compound contains the trifluoromethyl and trimethylsilane groups but lacks the chloro group and phenyl ring.
Uniqueness
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the chloro and trifluoromethyl groups allows for versatile chemical transformations, while the trimethylsilane group enhances nucleophilicity and stability.
特性
分子式 |
C10H12ClF3Si |
|---|---|
分子量 |
252.73 g/mol |
IUPAC名 |
[2-chloro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChIキー |
OBMGHHFIYYPGOV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
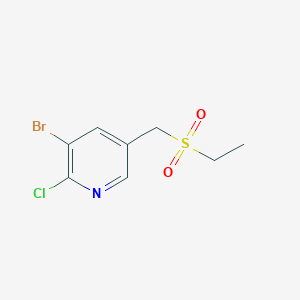
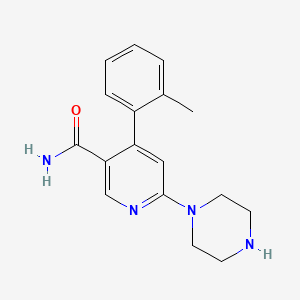
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)
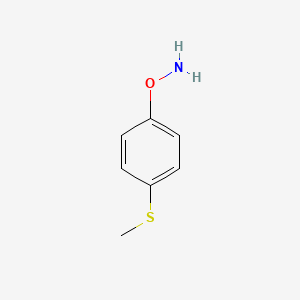

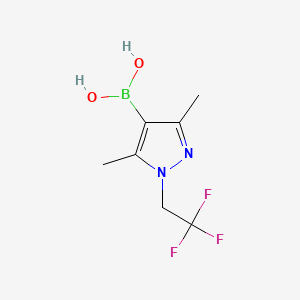
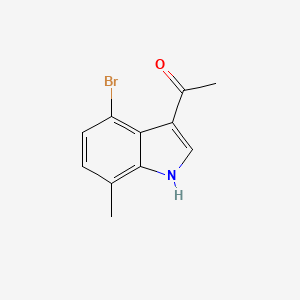
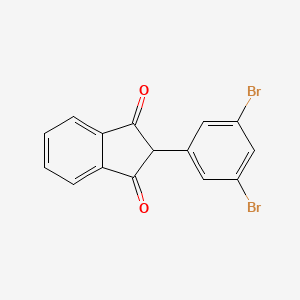
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
